Sargachromanol B
Description
Structure
3D Structure
Properties
CAS No. |
856414-51-2 |
|---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(2R)-2-[(3E,7E)-9-hydroxy-4,8-dimethylnona-3,7-dienyl]-2,8-dimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C22H32O3/c1-16(7-5-8-17(2)15-23)9-6-11-22(4)12-10-19-14-20(24)13-18(3)21(19)25-22/h8-9,13-14,23-24H,5-7,10-12,15H2,1-4H3/b16-9+,17-8+/t22-/m1/s1 |
InChI Key |
ZQCPSDWUSDOQTE-PSMGVCQDSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CO)O |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CO)O |
Origin of Product |
United States |
Origin, Isolation, and Dereplication Strategies for Sargachromanol B
Natural Sources and Ecological Distribution
Sargachromanol B is a meroterpenoid of marine origin, primarily isolated from brown algae. Meroterpenoids are secondary metabolites characterized by a structure that is partially derived from a terpenoid pathway.
The main scientifically documented sources of sargachromanols, including this compound, are species belonging to the genus Sargassum. Specifically, Sargassum siliquastrum has been identified as a source of a series of these compounds, named sargachromanols A through T. wikipedia.org While the related compound sargachromenol has been found in Myagropsis myagroides, another brown alga, the presence of this compound in this species is not as definitively established in the available literature. nih.govnih.gov
Sargassum is a genus of brown macroalgae that is widely distributed in temperate and tropical oceans, often found in shallow waters and coral reefs. nih.gov The ecological role of sargachromanols within these algae is not fully elucidated, but secondary metabolites in marine organisms often serve as defense mechanisms against predators, pathogens, or environmental stressors.
Table 1: Documented Natural Sources of Sargachromanols
| Compound Family | Genus | Species |
| Sargachromanols | Sargassum | Sargassum siliquastrum |
| Sargachromenol | Myagropsis | Myagropsis myagroides |
Advanced Isolation and Purification Methodologies
The isolation of a specific compound like this compound from a complex natural extract is a multi-step process that requires a combination of extraction and chromatographic techniques. The general procedure begins with the collection and drying of the algal material.
The dried and powdered alga is first subjected to extraction with an organic solvent. For similar compounds isolated from Sargassum species, solvents such as ethanol or chloroform are commonly used. nih.gov The resulting crude extract contains a multitude of compounds, from which the target molecule must be separated.
This crude extract is then typically partitioned between different immiscible solvents to separate compounds based on their polarity. For instance, a chloroform fraction of a Sargassum siliquastrum extract was found to contain antioxidative compounds. nih.gov
Following this initial separation, various chromatographic techniques are employed for further purification. These methods separate molecules based on their physical and chemical properties. Techniques that have been successfully used for the isolation of related sargachromanols include:
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that can be used for the preparative isolation of bioactive compounds. For example, Sargachromanol E was successfully isolated from Sargassum siliquastrum using a CPC system with a solvent mixture of n-hexane, ethyl acetate, methanol (B129727), and water. nih.gov
Open ODS (Octadecylsilyl) Column Chromatography: This is a type of reversed-phase chromatography where a non-polar stationary phase (ODS) is used with a polar mobile phase. Bioactive fractions can be further fractionated using a gradient elution with solvents like hexane and ethyl acetate.
Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution separation technique used in the final stages of purification to obtain the pure compound. A semipreparative C18 column is often used for this purpose.
The purity of the isolated this compound is then confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Biosynthetic Pathways and Precursor Analysis of Sargachromanol B
Elucidation of Proposed Biosynthetic Routes in Marine Algae
The proposed biosynthetic pathway for Sargachromanol B in marine algae is believed to follow the general scheme for chromanol biosynthesis. This process begins with the formation of a chromanol ring, which is then prenylated with a diterpenoid side chain. The structural diversity observed in sargachromanols arises from subsequent modifications to this side chain. nih.gov
The formation of the chromanol head group originates from the shikimate pathway, which produces aromatic amino acids. A key intermediate derived from this pathway is p-hydroxyphenylpyruvate, which is then converted to homogisate (HGA). nih.govnih.gov The isoprenoid side chain is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks of terpenoids.
The proposed key steps in the biosynthesis of the basic chromanol structure in marine algae are:
Formation of the Aromatic Precursor : The shikimate pathway provides the aromatic precursor, homogentisic acid (HGA). nih.gov
Synthesis of the Diterpenoid Side Chain : The MEP pathway generates a C20 geranylgeranyl diphosphate (B83284) (GGDP) molecule.
Prenylation : A prenyltransferase enzyme catalyzes the condensation of HGA with the diterpenoid pyrophosphate.
Cyclization : A cyclase enzyme facilitates the formation of the chromanol ring.
Subsequent modifications of the diterpenoid side chain, such as hydroxylation, epoxidation, and further cyclizations, are thought to be catalyzed by enzymes like cytochrome P450 monooxygenases, leading to the specific structure of this compound.
Identification and Characterization of Biosynthetic Precursors (e.g., Sargol and other intermediates)
The primary precursors for the biosynthesis of this compound are derived from two major metabolic pathways:
Homogentisic acid (HGA) : This aromatic compound serves as the precursor for the benzoquinone moiety of the chromanol ring. Its origin is the shikimate pathway. nih.govnih.gov
Geranylgeranyl diphosphate (GGDP) : This C20 isoprenoid is the precursor for the diterpenoid side chain. It is synthesized through the MEP pathway.
Sargol , a bicyclic diterpene alcohol, is a plausible intermediate in the biosynthesis of the side chain of certain sargachromanols. While direct experimental evidence for its role as a precursor to this compound is not yet fully established, its structure is consistent with the side chains of several related compounds isolated from Sargassum. It is hypothesized that sargol, or a similar diterpenoid intermediate, undergoes enzymatic modification before or after attachment to the chromanol core.
Other potential intermediates in the pathway leading to this compound include geranylgeranylated benzoquinol derivatives, which would be the direct products of the initial prenylation step before cyclization and subsequent modifications. nih.gov
| Precursor/Intermediate | Biosynthetic Pathway | Role in this compound Synthesis |
|---|---|---|
| p-Hydroxyphenylpyruvate | Shikimate Pathway | Precursor to Homogentisic Acid |
| Homogentisic Acid (HGA) | Shikimate Pathway | Aromatic core of the chromanol ring |
| Isopentenyl Pyrophosphate (IPP) | MEP Pathway | Building block for the diterpenoid side chain |
| Dimethylallyl Pyrophosphate (DMAPP) | MEP Pathway | Building block for the diterpenoid side chain |
| Geranylgeranyl Diphosphate (GGDP) | MEP Pathway | Direct precursor to the C20 side chain |
| Sargol | Terpenoid Biosynthesis | Hypothesized intermediate for the modified side chain |
Enzymology and Genetic Basis of Chromanol Biosynthesis
The specific enzymes and genes responsible for the biosynthesis of this compound in Sargassum have not been characterized in detail. However, based on analogous pathways in other photosynthetic organisms, several key enzyme classes are expected to be involved. nih.govnih.gov
Key Enzyme Classes Implicated in this compound Biosynthesis:
p-Hydroxyphenylpyruvate dioxygenase (HPPD) : Catalyzes the formation of homogentisate. nih.gov
Prenyltransferases (e.g., Homogentisate phytyltransferase-like enzymes) : These enzymes are responsible for attaching the isoprenoid side chain to the aromatic ring. In the case of this compound, a geranylgeranyltransferase would be expected.
Tocopherol Cyclase-like enzymes : These enzymes catalyze the cyclization of the prenylated benzoquinone to form the chromanol ring.
Cytochrome P450 Monooxygenases : This diverse family of enzymes is likely responsible for the various oxidative modifications (hydroxylations, epoxidations) of the diterpenoid side chain that give this compound its unique structure.
Methyltransferases : These enzymes may be involved in the methylation of the chromanol ring, similar to what is observed in tocopherol biosynthesis. mdpi.com
The genetic basis for this compound production is also an area for future research. While the organellar genomes of several Sargassum species have been sequenced, the identification of the specific nuclear-encoded genes for secondary metabolite biosynthesis, including sargachromanols, is still in its early stages. nih.gov Transcriptomic analyses of Sargassum species under different environmental conditions could help to identify candidate genes involved in the biosynthesis of these compounds.
| Enzyme Class | Proposed Function in this compound Biosynthesis | Status in Sargassum |
|---|---|---|
| p-Hydroxyphenylpyruvate dioxygenase (HPPD) | Synthesis of Homogentisic Acid | Presumed to be present based on pathway conservation |
| Geranylgeranyltransferase | Attachment of the C20 side chain to HGA | Not yet specifically identified and characterized |
| Chromanol Cyclase | Formation of the chromanol ring | Not yet specifically identified and characterized |
| Cytochrome P450 Monooxygenases | Oxidative modifications of the side chain | A large gene family, specific members not yet identified |
| Methyltransferases | Methylation of the chromanol ring | Not yet specifically identified and characterized |
Synthetic Chemistry Approaches to Sargachromanol B and Analogues
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis, a process of mentally deconstructing a target molecule into simpler, commercially available precursors, provides a roadmap for its synthesis. amazonaws.comewadirect.comscitepress.org For Sargachromanol B, the analysis reveals several logical disconnections based on its core structure, which consists of a substituted dihydropyran ring fused to a hydroquinone (B1673460) moiety, creating a chromanol system with a chiral quaternary center at C2, and a C10 terpene side chain.
A primary strategic disconnection (I) involves the C-C bond between the aromatic ring and the terpene side chain. This is a common strategy in the synthesis of polyprenylated aromatic compounds and would typically be achieved via a Friedel-Crafts alkylation or a modern cross-coupling reaction. This disconnection simplifies the molecule into two key fragments: a protected chromanol core (A) and a functionalized C10 terpene chain (B).
A second key disconnection (II) can be made at the ether linkage of the chromanol ring itself. This approach, following a functional group interconversion (FGI) of the alcohol to a carbonyl, would open the heterocyclic ring to reveal a hydroquinone derivative and an α,β-unsaturated ketone. This strategy simplifies the stereochemical challenge of the C2 quaternary center into a conjugate addition reaction.
These disconnections suggest a convergent synthesis where the two major fragments are prepared separately and then joined in a late-stage coupling reaction.
Table 1: Hypothetical Retrosynthetic Strategy for this compound
| Disconnection | Reaction Type (Forward Sense) | Precursor Fragments |
| I: C-C Bond | Friedel-Crafts Alkylation / Cross-Coupling | A: Protected Chromanol CoreB: Functionalized C10 Terpene Chain |
| II: C-O Ether Bond | Intramolecular Michael Addition / Cycloetherification | C: Hydroquinone DerivativeD: α,β-Unsaturated Ketone Side Chain |
Total Synthesis Efforts and Methodological Innovations
To date, no total synthesis of this compound has been published. The field of meroterpenoid synthesis is active, with chemists employing a variety of innovative strategies to construct these complex architectures. frontiersin.org However, the specific combination of the chromanol core and the unique terpene side chain of this compound remains an unaccomplished target.
Efforts toward related structures have focused on the construction of the chromene or chromanone nucleus. Methodologies often involve multicomponent reactions or cycloaddition strategies to build the heterocyclic system. researchgate.netrsc.org For instance, the synthesis of chromanone A, a fungal metabolite, was achieved from pyrocatechol, demonstrating a viable route to a related heterocyclic core. rsc.org A potential synthesis of this compound would require the adaptation of such methods to incorporate the specific substitution pattern and stereochemistry of the target. The key innovation required would be the development of a method to install the terpene chain onto the phenolic core and to control the absolute stereochemistry of the C2 chiral center.
Chemoenzymatic Synthesis and Biocatalytic Transformations
Chemoenzymatic synthesis, which combines the strengths of traditional chemical reactions with the high selectivity of biological catalysts, offers a powerful approach for constructing complex natural products. While no specific chemoenzymatic routes to this compound have been reported, several potential applications of biocatalysis can be envisioned for its synthesis.
One potential application is in the kinetic resolution of a racemic intermediate. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol precursor to the chromanol ring, allowing for the separation of the two enantiomers. This would be a crucial step in establishing the correct absolute stereochemistry of the final molecule.
Furthermore, enzymes could potentially be used for the construction of the core structure. For instance, terpene cyclases are known to catalyze complex cyclization cascades to form polycyclic structures with high stereoselectivity. While the sargachromanol skeleton is not formed through a typical terpene cyclization, engineered enzymes or oxidases could potentially facilitate the key ring-forming reactions, such as the conjugate addition required to form the dihydropyran ring.
Development of Synthetic Routes for Stereoselective Chromanol Construction
A central challenge in the synthesis of this compound is the stereoselective construction of the C2 quaternary chiral center within the chromanol ring. The development of synthetic routes to achieve this is critical for any successful total synthesis.
Several modern synthetic methods could be adapted for this purpose:
Asymmetric Conjugate Addition: One of the most promising strategies would involve an asymmetric Michael addition of a hydroquinone precursor to an α,β-unsaturated aldehyde or ketone derived from the terpene side chain. The use of a chiral catalyst, such as a chiral amine (organocatalysis) or a chiral metal complex, could induce the formation of the desired enantiomer of the C-O bond precursor.
Asymmetric Epoxidation-Cyclization: An alternative route could involve the asymmetric epoxidation of an olefin precursor, followed by a stereospecific intramolecular cyclization of the resulting epoxide with the phenolic hydroxyl group. The Sharpless asymmetric epoxidation is a well-established method for creating chiral epoxides from allylic alcohols, which could be a starting point for such a strategy. mdpi.com
Chiral Pool Synthesis: A synthesis could begin from a naturally occurring chiral molecule that already contains the required stereocenter. However, identifying a suitable and readily available starting material from the chiral pool for the this compound skeleton is not straightforward.
Control over the stereochemistry in these approaches would be paramount and would likely require significant methodological development.
Molecular Pharmacology and Mechanistic Investigations of Sargachromanol B
Anti-inflammatory Efficacy and Cellular Signaling Modulation
While the broader class of sargachromanols is recognized for anti-inflammatory potential, specific data on isolated Sargachromanol B is limited. nih.gov However, studies on extracts containing this compound provide insight into its likely mechanisms of action. An investigation of an 80% methanol (B129727) extract from Sargassum horneri, which identified this compound as a constituent, demonstrated a suppressive effect on lipopolysaccharide (LPS)-induced inflammation. jejunu.ac.kr The findings from this and related studies suggest that this compound's anti-inflammatory efficacy is rooted in its ability to modulate key cellular signaling cascades.
The inflammatory response is characterized by the upregulation of several key mediators. While direct studies on pure this compound are not detailed in the available literature, the anti-inflammatory action of extracts containing this compound in LPS-stimulated macrophages implies an inhibitory effect on pro-inflammatory pathways. jejunu.ac.kr For context, related compounds such as Sargachromanol D have been shown to reduce the LPS-induced production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) in murine RAW 264.7 macrophages by inhibiting the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). nih.gov
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression. Research on a crude extract containing this compound suggests its anti-inflammatory effects are achieved by blocking the NF-κB signaling pathway. jejunu.ac.kr In unstimulated cells, NF-κB is held inactive in the cytoplasm; upon stimulation by agents like LPS, it translocates to the nucleus to initiate the transcription of pro-inflammatory genes. The ability of an extract containing this compound to suppress inflammation indicates a potential disruption of this cascade. jejunu.ac.kr Supporting this mechanistic hypothesis, the related compound Sargachromanol G has been specifically shown to suppress the activation of NF-κB in RANKL-induced RAW 264.7 cells. rsc.org
Mitogen-Activated Protein Kinase (MAPK) pathways—comprising key kinases such as ERK1/2, JNK, and p38—are crucial signal transduction routes that regulate cellular processes including inflammation. Evidence from an extract of S. horneri containing this compound points to the modulation of MAPK signaling as a core anti-inflammatory mechanism. jejunu.ac.kr The study indicated that the extract's ability to suppress the inflammatory response in LPS-stimulated macrophages was linked to the inhibition of these MAPK pathways. jejunu.ac.kr This finding is consistent with research on other sargachromanols, such as Sargachromanol G, which also demonstrated inhibitory effects on MAPK activation. rsc.org
The murine macrophage cell line RAW 264.7 is a standard and widely used in vitro model for investigating inflammatory and anti-inflammatory processes. Studies evaluating the bioactivity of sargachromanols and extracts containing them have frequently utilized this cell line. rsc.orgnih.gov Research on the extract from S. horneri containing this compound employed LPS-stimulated RAW 264.7 macrophages to demonstrate its anti-inflammatory properties and to elucidate its inhibitory effects on the NF-κB and MAPK signaling pathways. jejunu.ac.kr
Antioxidant Activity and Free Radical Scavenging Mechanisms
Beyond its role in inflammation, this compound has been identified as having significant antioxidant properties. The initial study that isolated and identified this compound from Sargassum siliquastrum noted that it, along with other new sargachromanols (A-P), exhibited noteworthy antioxidant activity in the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay. acs.org
| Compound | Assay | Concentration | Activity (%) | Source |
|---|---|---|---|---|
| This compound | DPPH Radical Scavenging | 100 µg/mL | 90.00% | cmnpd.org |
The specific mechanisms by which this compound scavenges free radicals have not been fully elucidated in the available research. While its phenolic hydroxyl group suggests the potential for mechanisms like Hydrogen Atom Transfer (HAT), no specific studies detailing this pathway for this compound were identified.
Single Electron Transfer-Proton Transfer (SET-PT) Pathways
The antioxidant activity of this compound can be partially understood through the Single Electron Transfer-Proton Transfer (SET-PT) mechanism. In this pathway, the antioxidant molecule first donates a single electron to a free radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding medium. The feasibility of this pathway is influenced by the ionization potential of the antioxidant.
Theoretical studies have indicated that the contribution of the SET-PT mechanism to the antioxidant capacity of this compound is significantly influenced by the polarity of the solvent. researchgate.net In more polar solvents, the SET-PT pathway becomes more favorable. researchgate.netnih.gov This is because polar solvents can stabilize the resulting charged species (the radical cation and the proton), thereby facilitating the reaction.
Sequential Proton Loss Electron Transfer (SPLET) Pathways
Another important mechanism for the antioxidant action of this compound is the Sequential Proton Loss Electron Transfer (SPLET) pathway. researchgate.netnih.gov This mechanism involves two sequential steps. First, the antioxidant molecule loses a proton to the solvent, forming an anion. Subsequently, this anion donates an electron to the free radical, neutralizing it.
Similar to the SET-PT mechanism, the polarity of the solvent plays a crucial role in the favorability of the SPLET pathway for this compound. researchgate.netnih.gov The presence of a polar solvent facilitates the initial proton loss by stabilizing the resulting anion, thus promoting this antioxidant pathway. researchgate.net The efficiency of the SPLET mechanism is related to the proton affinity and electron transfer enthalpy of the antioxidant molecule.
Computational Chemistry Applications in Antioxidant Mechanism Elucidation (e.g., Density Functional Theory (DFT))
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the antioxidant mechanisms of this compound. researchgate.netnih.govnih.gov DFT studies allow for the calculation of various physicochemical descriptors that help predict the dominant antioxidant pathway. researchgate.net These descriptors include Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Proton Dissociation Enthalpy (PDE), Proton Affinity (PA), and Electron-Transfer Enthalpy (ETE). researchgate.net
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
Currently, there is a lack of specific studies in the available scientific literature detailing the antiproliferative and cytotoxic effects of this compound on the AGS, HT-29, HT-1080, and MCF-7 cancer cell lines. Research has been conducted on general extracts of Sargassum, the genus of brown algae from which this compound is isolated, showing antiproliferative effects against various cancer cell lines. nih.govnih.govscispace.com
Efficacy against Specific Cancer Cell Lines (e.g., AGS, HT-29, HT-1080, MCF-7)
There is no specific data available in the current scientific literature regarding the efficacy of isolated this compound against AGS (gastric adenocarcinoma), HT-29 (colorectal adenocarcinoma), HT-1080 (fibrosarcoma), and MCF-7 (breast adenocarcinoma) cancer cell lines. While some studies have investigated the cytotoxic effects of extracts from Sargassum species on lines like HT-29 and MCF-7, the specific contribution of this compound to these effects has not been elucidated. nih.govscispace.com
Exploration of Apoptosis Induction and Cell Cycle Arrest Mechanisms
The specific mechanisms by which this compound may induce apoptosis or cause cell cycle arrest in cancer cells have not been extensively studied. Research on a closely related compound, sargachromenol, demonstrated pro-apoptotic activities in human keratinocyte (HaCaT) cells, involving the activation of caspase-3, -8, and -9. researchgate.netnih.gov However, these studies were not conducted on the specific cancer cell lines of interest (AGS, HT-29, HT-1080, MCF-7), and data for this compound remains to be determined. The induction of apoptosis and cell cycle arrest are common mechanisms by which natural compounds exert anticancer effects. nih.govresearchgate.netmdpi.comtaylorandfrancis.com
Enzyme Inhibition Profiles
The specific enzyme inhibition profile of this compound is not well-documented in the current scientific literature. Studies on other members of the sargachromanol family, such as Sargachromanol G and I, have shown inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. nih.govresearchgate.net For instance, Sargachromanol G and I were found to be potent inhibitors of AChE. nih.gov Additionally, Sargachromanol G and I, along with mojabanchromanol b, displayed strong tyrosinase inhibitory activity. researchgate.net However, these findings cannot be directly extrapolated to this compound without specific experimental validation.
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Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the molecular pharmacology and mechanistic investigations of this compound. The precise details required to populate the requested sections and subsections of the article—including its tyrosinase inhibitory activity, alpha-amylase inhibition, collagenase inhibition, and other emerging biological activities—are not present in the current body of published research.
The provided outline demands a level of detail and specific research findings for this compound that is not available. While research exists for related compounds such as Sargachromanol G, Sargachromanol I, and Sargachromenol, the strict adherence to the subject of "this compound," as per the instructions, prevents the substitution of this information. Therefore, the creation of a thorough, informative, and scientifically accurate article focused solely on this compound is not feasible at this time.
Structure Activity Relationship Sar and Computational Studies of Sargachromanol B Analogues
Elucidation of Key Pharmacophoric Features within the Chromanol Scaffold
The biological activity of sargachromanols is intrinsically linked to the core chromanol scaffold. This bicyclic structure, a 6-hydroxy-chromanol, is a key pharmacophore responsible for the antioxidant activity of these compounds. mdpi.com The hydroxyl group at the sixth carbon is highly reactive toward free radicals, which is fundamental to its ability to mitigate oxidative stress. mdpi.com
Pharmacophore modeling has been employed to identify the essential structural features for biological activity. These models highlight the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for binding to specific protein targets. researchgate.net For example, in the context of Janus kinase (JAK) inhibition, key pharmacophoric features include hydrogen bond donors and acceptors that interact with critical amino acid residues in the ATP-binding site of the kinase. researchgate.netmdpi.com
Impact of Side Chain Length and Functionalization on Biological Potency
The side chains attached to the chromanol core of sargachromanols play a significant role in modulating their biological potency. mdpi.comnih.gov These side chains, often isoprenoid in nature, can vary in length and contain various functional groups, which significantly influences the compound's bioactivity. nih.govnih.gov
Modifications to the side chain, such as the presence of prenyl groups (di-, sesqui-, mono-, and hemiterpenes), can significantly alter the biological activity of the chromanol. mdpi.com The length and saturation of these side chains can affect the molecule's lipophilicity, influencing its ability to cross cell membranes and interact with target proteins. researchgate.net
Studies on various sargachromanol analogues have demonstrated that even subtle changes in the side chain can lead to substantial differences in biological effects. For example, sargachromanol G, which has a more complex side chain than Sargachromanol B, has shown potent anti-inflammatory effects. wikipedia.orgd-nb.info Research on sargachromanol D, E, and G has shown that these compounds inhibit the expression of iNOS protein to varying degrees in a concentration-dependent manner, with Sargachromanol E being the most effective in inhibiting nitric oxide formation. frontiersin.org
The presence of functional groups such as hydroxyls, carbonyls, and double bonds within the side chain also contributes to the diversity of biological activities observed in sargachromanols. ontosight.aiwikipedia.org These functional groups can participate in specific interactions with biological targets, enhancing or diminishing the compound's potency. For instance, the presence of an allenic bond in the side chain of fucoxanthin, another marine-derived compound, is thought to contribute to its strong antioxidant properties. mdpi.com
The cytotoxic effects of sargachromanols J, Q, and R against various cancer cell lines further highlight the importance of the side chain structure, with IC50 values varying significantly among these closely related compounds. monash.edu
Table 1: Inhibitory Effects of Sargachromanol Analogues
| Compound | Target | Effect | Concentration/IC50 | Reference |
|---|---|---|---|---|
| Sargachromanol D | iNOS protein expression | Inhibition | 15 µM (30-50% inhibition) | frontiersin.org |
| Sargachromanol E | iNOS protein expression | Inhibition | 12.5 µM (30-50% inhibition) | frontiersin.org |
| Sargachromanol G | iNOS protein expression | Inhibition | 20 µM (30-50% inhibition) | frontiersin.org |
| Sargachromanol E | Nitric oxide formation | Inhibition | Most effective of D, E, G | frontiersin.org |
| Sargachromanol J | Human gastric, colon, and fibrosarcoma cancer cell lines | Cytotoxicity | 6.5 µg/ml | monash.edu |
| Sargachromanol Q | Human gastric, colon, and fibrosarcoma cancer cell lines | Cytotoxicity | 3.4 µg/ml | monash.edu |
Stereochemical Influences on Molecular Recognition and Bioactivity
Stereochemistry plays a crucial role in the biological activity of sargachromanols. The three-dimensional arrangement of atoms in these molecules can significantly affect their ability to interact with specific biological targets. ontosight.ainih.gov The chromanol core of this compound has a specific stereochemistry at the 2-position (2R), which is a key determinant of its biological properties. ontosight.ai
The isoprenoid side chains of sargachromanols often contain multiple chiral centers, leading to a variety of possible stereoisomers. acs.org These different stereochemical geometries arise from the high mobility of the isoprenoid chains and result in distinct intramolecular interactions, which in turn affect the final stability and biological activity of the molecules. nih.govacs.org
Subtle changes in the stereochemistry of substituents can bring different functional groups into close proximity, leading to the formation of unique structural features like epoxides, which can modify the biological potency of the isomer. monash.edu The complex stereochemistry of meroterpenoids makes their synthetic production of pure enantiomers a challenging task. monash.edu
The importance of stereochemistry is evident in studies comparing the activity of different isomers. For example, the anti-inflammatory activity of some meroterpenoids has been shown to be dependent on their stereochemical configuration. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net For sargachromanol analogues, QSAR models can help predict the biological potency of new, unsynthesized compounds and guide the design of more effective therapeutic agents. researchgate.net
The development of a QSAR model involves calculating a set of molecular descriptors that represent the structural and physicochemical properties of the molecules. researchgate.net These descriptors can include electronic, steric, and hydrophobic parameters. mdpi.com Multiple linear regression analysis is a common method used to build the QSAR model, aiming for high correlation coefficients (r²) and cross-validated correlation coefficients (Q²cv) to ensure the model's predictive power. mdpi.comresearchgate.net A QSAR model is generally considered acceptable if it has an r² value greater than 0.6 and a Q²cv greater than 0.5. mdpi.com
While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided results, the principles of QSAR are broadly applicable. Such models could elucidate which combination of structural features, such as specific side chain lengths or functional group substitutions, leads to optimal activity for a particular biological target.
Molecular Docking and Dynamics Simulations for Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bhu.ac.in In the context of this compound and its analogues, molecular docking simulations are used to predict how these compounds bind to specific protein targets, such as enzymes or receptors. nih.govresearchgate.net
These simulations provide insights into the binding affinity, measured as binding free energy, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. bhu.ac.in A lower binding free energy generally indicates a stronger and more stable interaction. bhu.ac.in
For example, molecular docking studies have been used to investigate the binding of sargachromanol analogues to enzymes like acetylcholinesterase (AChE) and Janus kinases (JAKs). mdpi.comnih.gov Docking simulations suggested that sargachromanol I has a greater binding affinity for AChE than sargachromanol G. nih.gov Similarly, Sargachromanol G showed specific binding with significantly higher binding energy to JAK1 active sites compared to approved inhibitors. mdpi.com Another study identified sargachromanol E as a potential inhibitor for Akt1, a protein implicated in oral cancer, based on its binding score. nih.gov
Molecular dynamics simulations can further refine the predictions from molecular docking by simulating the movement of the ligand-protein complex over time, providing a more dynamic picture of the binding stability and conformational changes. mdpi.com
Table 2: Molecular Docking Binding Affinities of Sargachromanol Analogues
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Sargachromanol I | Acetylcholinesterase (AChE) | -8.6 | nih.gov |
| Sargachromanol G | Acetylcholinesterase (AChE) | -7.9 | nih.gov |
| Sargachromanol G | Janus Kinase 1 (JAK1) | Significantly higher than approved inhibitors | mdpi.com |
Analytical and Methodological Advancements in Sargachromanol B Research
Advanced Chromatographic and Spectrometric Techniques for Characterization
The precise structural elucidation and purification of Sargachromanol B from a complex natural extract are foundational to all subsequent research. Modern analytical chemistry provides powerful tools to achieve this with high purity and accuracy. The characterization process typically involves a combination of chromatographic separation and spectroscopic structure determination. hawaii.edunih.gov
Advanced chromatographic techniques are essential for isolating this compound from the myriad of other metabolites present in Sargassum extracts. researchgate.net High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are mainstays for both analytical and preparative-scale separation, offering high resolution and sensitivity. researchgate.net For more complex separations or larger scale purifications, techniques like Centrifugal Partition Chromatography (CPC) have been effectively used for related sargachromanols, such as Sargachromanol E. nih.gov CPC is a liquid-liquid chromatographic technique that avoids solid stationary phases, which can lead to irreversible adsorption and degradation of sensitive natural products.
Once purified, the structural identity of this compound is confirmed using a suite of spectrometric methods. mdpi.com Mass Spectrometry (MS), particularly high-resolution techniques like LC-MS-ESI (Liquid Chromatography-Mass Spectrometry-Electrospray Ionization), provides accurate mass measurements for determining the elemental composition. nih.govnih.gov The definitive structural architecture, including stereochemistry, is elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. uni-duesseldorf.de One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are employed to piece together the molecule's connectivity and spatial arrangement.
| Technique | Application in this compound Characterization |
| High-Performance Liquid Chromatography (HPLC) | Analytical-scale separation for purity assessment and quantification; preparative-scale isolation from crude extracts. |
| Ultra-Performance Liquid Chromatography (UPLC) | High-throughput analysis with improved resolution and speed compared to HPLC, suitable for complex extract profiling. |
| Centrifugal Partition Chromatography (CPC) | Preparative-scale, solid-phase-free liquid-liquid separation, ideal for isolating thermally labile or adsorptive compounds like meroterpenoids. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass-to-charge ratio data to determine the precise elemental formula of the compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the complete chemical structure, including the carbon skeleton, proton environments, and stereochemistry, through various 1D and 2D experiments. nih.gov |
Development of Bioanalytical Methods for Quantification in Complex Matrices
To understand the pharmacokinetic and pharmacodynamic properties of this compound, it is crucial to develop sensitive and specific methods for its quantification in complex biological matrices such as plasma, urine, and tissue homogenates. bioanalyticalresearch.comnih.gov These matrices contain a multitude of endogenous substances (proteins, lipids, metabolites) that can interfere with analysis, a phenomenon known as the matrix effect. nih.gov
The gold standard for quantitative bioanalysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). mdpi.com This technique combines the superior separation power of HPLC or UPLC with the high sensitivity and specificity of triple quadrupole mass spectrometry. rsc.org An LC-MS/MS method for this compound would involve developing a specific multiple reaction monitoring (MRM) assay, which tracks a unique precursor-to-product ion transition, ensuring that only the target analyte is quantified.
Effective sample preparation is critical to minimize matrix effects and concentrate the analyte before instrumental analysis. mdpi.com Common strategies include:
Protein Precipitation (PPT): A simple method where an organic solvent like acetonitrile (B52724) or methanol (B129727) is used to denature and remove the majority of proteins.
Liquid-Liquid Extraction (LLE): This technique separates this compound from the aqueous biological matrix into an immiscible organic solvent based on its partitioning behavior.
Solid-Phase Extraction (SPE): A more selective method where this compound is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of solvent. bioanalyticalresearch.com
Method validation is performed according to regulatory guidelines to ensure accuracy, precision, selectivity, sensitivity, and stability.
| Parameter | Description | Relevance to this compound Assay |
| Sample Preparation | Solid-Phase Extraction (SPE) with a C18 cartridge | Selectively isolates the moderately nonpolar this compound from polar matrix components and salts. |
| Chromatography | UPLC with a C18 reversed-phase column | Provides rapid and high-resolution separation from potential metabolites and endogenous interferences. |
| Ionization | Electrospray Ionization (ESI) in negative mode | Likely to be effective for the phenolic hydroxyl group on the chromanol core. |
| Detection | Tandem Mass Spectrometry (MS/MS) | Offers high sensitivity and specificity through Multiple Reaction Monitoring (MRM) of a unique parent-daughter ion transition. |
| Quantification | Stable Isotope Labeled Internal Standard | Compensates for variability during sample preparation and instrumental analysis, ensuring high accuracy. |
Metabolomic and Proteomic Approaches to Elucidate Biological Responses
To move beyond observing a biological effect and understand its underlying mechanism, researchers are increasingly turning to "omics" technologies. researchgate.net Metabolomics and proteomics are powerful hypothesis-generating tools that provide a global snapshot of the metabolites and proteins within a biological system, respectively, in response to a stimulus like this compound. nih.govmdpi.com
Studies on related sargachromanols and sargachromenols have shown they can modulate key inflammatory pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK). researchgate.netnih.gov Proteomic analysis, often using techniques like LC-MS/MS, could be employed to identify and quantify changes in the expression levels of key proteins within these pathways (e.g., IκBα, p65, p38, JNK) following treatment of cells with this compound. nih.gov This approach can confirm pathway engagement and reveal novel protein targets or downstream effects.
Metabolomics, which analyzes the complete set of small-molecule metabolites, can reveal how this compound alters cellular metabolism. mdpi.com For example, in studying its anti-inflammatory effects, metabolomic profiling could identify changes in the production of lipids, amino acids, or energy metabolites that are linked to the inflammatory response. This provides a functional readout of the cellular state and can uncover previously unknown mechanisms of action.
| Omics Approach | Objective | Potential Key Findings for this compound |
| Proteomics | To identify and quantify proteins and signaling pathways modulated by this compound. | - Downregulation of pro-inflammatory enzymes (e.g., COX-2, iNOS).- Altered phosphorylation states of MAPK pathway proteins (ERK, JNK, p38).- Identification of novel protein binding partners. |
| Metabolomics | To identify and quantify endogenous small-molecule metabolites whose levels are altered by this compound. | - Changes in lipid mediator profiles (e.g., prostaglandins, leukotrienes).- Shifts in central carbon metabolism associated with cellular activation.- Alterations in amino acid or nucleotide pools reflecting changes in cell state. |
Integration of In Silico and In Vitro Methodologies for Drug Discovery
The modern drug discovery process often integrates computational (in silico) and laboratory-based (in vitro) methods to accelerate the identification and validation of new therapeutic agents. nih.govmdpi.com This synergistic approach allows researchers to predict biological activities and mechanisms, which can then be efficiently tested and confirmed experimentally. mdpi.com
In silico methods, such as molecular docking and pharmacophore modeling, can be used to screen large virtual libraries of compounds against a specific protein target or to predict the likely biological targets of a compound like this compound. nih.govmdpi.comresearchgate.net For instance, if this compound is hypothesized to have anti-inflammatory activity, it could be computationally docked into the active sites of key inflammatory enzymes like cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX) to predict its binding affinity and mode of interaction. nih.gov These predictions help prioritize experimental resources. nih.gov
The hypotheses generated from in silico studies are then tested using targeted in vitro assays. researchgate.net For this compound, research has demonstrated its cytotoxic activity against several cancer cell lines, including AGS (gastric), HT-29 (colon), and HT-1080 (fibrosarcoma). rsc.org An integrated approach would use this in vitro data as a starting point. Computational models could then be built to predict which cellular pathways or protein targets are most likely responsible for this cytotoxicity. Subsequent in vitro experiments, such as enzyme inhibition assays or cell-based reporter assays, would be used to validate these computational predictions.
| Methodology | Role in Drug Discovery Workflow | Example Application for this compound |
| In Vitro Screening | Initial experimental testing to identify biological activity. | Screening this compound against a panel of cancer cell lines to identify its potent cytotoxic effects against specific lines like AGS and HT-29. rsc.org |
| In Silico Target Prediction | Computational analysis to predict the molecular targets responsible for the observed in vitro activity. | Using pharmacophore modeling or reverse docking to screen this compound against a database of known anticancer targets to identify potential protein interactions. |
| In Silico Mechanism Analysis | Molecular docking and dynamics simulations to predict the binding mode and affinity at the predicted target site. | Docking this compound into the active site of a predicted target (e.g., a specific kinase) to understand how it might inhibit its function. |
| In Vitro Validation | Focused lab experiments to confirm the computationally predicted target and mechanism. | Performing an enzyme inhibition assay with the purified target protein and this compound, or using techniques like siRNA to validate the target's role in a cellular context. |
Future Perspectives and Translational Research Opportunities for Sargachromanol B
Exploration of Undiscovered Biological Activities
The marine environment is a vast and largely untapped resource for novel bioactive compounds. Sargachromanol B, being of marine origin, likely possesses a range of biological activities that are yet to be discovered. ontosight.ai Future research should focus on a systematic and comprehensive screening of this compound against a wide array of biological targets.
Key areas for investigation include:
Antiviral Activity: Given that many marine-derived compounds exhibit antiviral properties, evaluating this compound against a panel of viruses could unveil new therapeutic avenues. mdpi.com
Neuroprotective Effects: Oxidative stress and inflammation are key pathological features of several neurodegenerative diseases. The known antioxidant and anti-inflammatory effects of related sargachromanols suggest that this compound could be a promising candidate for neuroprotection. ontosight.aimdpi.com
Metabolic Disorders: The role of chromanols in modulating metabolic pathways is an area of growing interest. Investigating the effects of this compound on conditions such as diabetes and obesity could reveal new applications. mdpi.com
Cardioprotective Properties: The anti-inflammatory and antioxidant activities of this compound could translate into protective effects on the cardiovascular system. mdpi.com
A deeper understanding of the mechanisms underlying the known cytotoxic effects of this compound is also crucial. For instance, it has shown potent cytotoxicity against various human cancer cell lines. omicsonline.org Further studies should aim to elucidate the specific signaling pathways and molecular targets involved in its anticancer activity.
Strategies for Enhanced Production and Sustainable Sourcing
The natural abundance of this compound in Sargassum species can be variable, posing a challenge for its large-scale production. nih.gov To ensure a consistent and sustainable supply for research and potential commercialization, alternative production strategies must be explored.
Potential strategies include:
Aquaculture of Sargassum species: Developing optimized cultivation techniques for Sargassum could provide a reliable and controlled source of the compound.
Biotechnological Production: The use of microbial fermentation or cell cultures to produce this compound offers a promising alternative to extraction from natural sources. researchgate.net This approach can be more sustainable and allows for greater control over production yields. nih.gov For example, Bacillus subtilis is a commonly used bacterium for producing various compounds and could be engineered for this compound synthesis. researchgate.net
Total Synthesis: While potentially complex and costly, total chemical synthesis would provide a pure and consistent supply of this compound, independent of natural sources. nih.gov
Sustainable sourcing practices are paramount to prevent the over-exploitation of marine resources. ecovadis.comivalua.comkeelvar.comresearchgate.netwikipedia.org This involves integrating social, ethical, and environmental considerations into the selection of suppliers and procurement processes. ecovadis.comwikipedia.org
Potential for Development of Semisynthetic Derivatives
The chemical structure of this compound offers opportunities for the creation of semisynthetic derivatives with improved pharmacological properties. ontosight.ai By modifying its functional groups, it may be possible to enhance its potency, selectivity, and pharmacokinetic profile. researchopenworld.com
Research in this area could focus on:
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different structural modifications affect the biological activity of this compound will be crucial for designing more effective derivatives.
Targeted Modifications: Based on the understanding of its mechanism of action, specific modifications can be made to improve its interaction with its molecular targets. For instance, acylation and methylation reactions have been used to create semisynthetic derivatives of other meroterpenoids to enhance their activity. mdpi.com
Improved Drug-like Properties: Modifications can be introduced to enhance properties such as solubility, stability, and bioavailability, which are critical for drug development. nih.gov
The development of semisynthetic derivatives has been successful for other natural products, leading to the creation of potent therapeutic agents. researchopenworld.com A similar approach with this compound could unlock its full therapeutic potential.
Challenges and Future Directions in this compound Drug Discovery and Development
The path from a promising natural product to a marketed drug is fraught with challenges. nih.gov For this compound, these hurdles include ensuring a sustainable supply, optimizing its biological activity through medicinal chemistry, and navigating the complexities of preclinical and clinical development. nih.govlifebit.ai
Key challenges and future directions include:
Complexity of Natural Product Chemistry: The intricate structure of natural products like this compound can make their synthesis and modification challenging. uni-freiburg.de
Limited Biological Data: The current understanding of the full range of biological activities and the mechanisms of action of this compound is still limited. uni-freiburg.de
Regulatory Hurdles: The process of bringing a new drug to market is lengthy and expensive, requiring extensive safety and efficacy testing. lifebit.ai
Financial Incentives: There can be a lack of financial incentive for pharmaceutical companies to invest in the development of novel therapeutics for diseases that primarily affect developing countries. lifebit.ai
Despite these challenges, the unique chemical scaffold and promising biological activities of this compound make it a compelling candidate for further investigation. Future research should adopt a multidisciplinary approach, integrating natural product chemistry, pharmacology, and biotechnology to overcome these obstacles. nih.gov The exploration of novel technologies, such as synthetic biology and advanced analytical techniques, will be instrumental in advancing this compound from a laboratory curiosity to a potential therapeutic agent. nih.gov
Q & A
Basic Research Questions
Q. What are the standard protocols for isolating Sargachromanol B from marine biomass?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by liquid-liquid partitioning (e.g., hexane, ethyl acetate). Fractionation via silica gel column chromatography with gradients like chloroform:methanol (50:1) is used to separate bioactive fractions. Final purification may require Sephadex LH-20 chromatography or preparative HPLC. Confirmation of purity is achieved via TLC and HPLC-DAD .
- Key Considerations : Optimize solvent polarity to balance yield and specificity. Include negative controls (e.g., solvent-only extracts) to rule out artifact formation.
Q. How is the structural identity of this compound confirmed in natural product research?
- Methodological Answer : Structural elucidation combines spectroscopic techniques:
- NMR (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to assign carbon frameworks and functional groups.
- Mass spectrometry (HR-ESI-MS) for molecular formula determination.
- X-ray crystallography (if crystals are obtainable) for absolute configuration.
- Validation : Cross-reference spectral data with published analogs (e.g., Sargachromanol G ).
Q. What in vitro models are validated for assessing the anti-inflammatory activity of this compound?
- Methodological Answer :
- RAW 264.7 murine macrophages stimulated with LPS to measure cytokine suppression (e.g., IL-6, TNF-α via ELISA).
- NF-κB and MAPK pathway analysis using luciferase reporter assays or Western blotting.
- Dose-response curves (0.1–100 µM) to calculate IC₅₀ values. Include dexamethasone as a positive control .
Advanced Research Questions
Q. How can researchers investigate the molecular mechanisms of this compound’s anti-inflammatory effects beyond cytokine suppression?
- Methodological Answer :
- Transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells.
- CRISPR-Cas9 knockout models targeting candidate pathways (e.g., Nrf2, COX-2).
- Metabolomic analysis (LC-MS) to track downstream lipid mediators (e.g., resolvins).
Q. What strategies resolve contradictions in pharmacokinetic data for this compound across preclinical studies?
- Methodological Answer :
- Systematic review of ADME parameters (e.g., bioavailability, half-life) using PRISMA guidelines.
- In vitro-in vivo extrapolation (IVIVE) with hepatocyte models to assess metabolic stability.
- Species-specific differences : Compare rodent vs. human liver microsomes for CYP450 metabolism.
Q. What experimental design principles ensure reproducibility in dose-response studies of this compound?
- Methodological Answer :
- Power analysis to determine sample size (α = 0.05, β = 0.2).
- Blinded randomization of treatment groups to reduce bias.
- Replicates : Minimum triplicate runs for in vitro assays; n ≥ 6 for in vivo models.
- Negative/positive controls : Vehicle-only and reference compounds (e.g., indomethacin).
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values for this compound’s antioxidant activity?
- Methodological Answer :
- Standardize assay conditions : Clarify ROS sources (e.g., H₂O₂ vs. superoxide), cell lines, and incubation times.
- Cross-validate with multiple assays (e.g., DPPH, ABTS, FRAP).
- Batch variability : Characterize compound purity (≥95% via HPLC) and storage conditions.
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
